

Application Notes and Protocols: Investigating Ca²⁺ Influx Using Adrenomedullin (13-52)

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Compound of Interest

Compound Name: Adrenomedullin (AM) (13-52),
human

Cat. No.: B612763

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Introduction

Adrenomedullin (ADM), a potent vasodilatory peptide, and its fragments play a crucial role in cardiovascular homeostasis. The N-terminal truncated fragment, Adrenomedullin (13-52) [ADM(13-52)], has been identified as a key player in modulating intracellular calcium ([Ca²⁺]) levels, making it a valuable tool for investigating Ca²⁺ influx mechanisms. These application notes provide detailed protocols for utilizing ADM(13-52) to study its effects on Ca²⁺ signaling, particularly through receptor-mediated pathways. The methodologies outlined below are essential for researchers in pharmacology, physiology, and drug development who are focused on understanding the intricate roles of Ca²⁺ in cellular function and disease.

Mechanism of Action

Adrenomedullin (13-52) primarily exerts its effects through the calcitonin gene-related peptide (CGRP) receptor, acting as an agonist.^{[1][2]} Its vasodilatory action, at least in part, is mediated by the stimulation of CGRP1 receptors.^{[1][2]} In the pulmonary vascular bed, the vasodilatory response to ADM(13-52) is endothelium-dependent and involves the release of nitric oxide (NO).^{[3][4]} This NO release leads to the activation of guanylate cyclase, an increase in cyclic guanosine monophosphate (cGMP), and subsequent hyperpolarization of vascular smooth muscle cells, which in turn influences Ca²⁺ influx.^{[3][4]} While full-length Adrenomedullin has been shown to enhance cardiac contractility through mechanisms involving both Ca²⁺ release

from intracellular stores and influx via L-type Ca^{2+} channels, the precise effects of the (13-52) fragment on different Ca^{2+} channels are a subject of ongoing investigation.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Adrenomedullin and its fragments on Ca^{2+} signaling.

Table 1: Effect of Adrenomedullin Fragments on L-type Ca^{2+} Current

Cell Type	Adrenomedullin Fragment	Concentration	Effect on L-type Ca^{2+} Current	Reference
Rat Ventricular Myocytes (Septic Shock Model)	ADM(22-52)	Not specified	Reversed the reduction of $\text{I}_{\text{Ca,L}}$ density	[1]
Guinea-pig Ventricular Myocytes	Full-length ADM	1-100 nmol/L	Dose-dependent decrease	[2]

Table 2: Vasodilatory Potency of Adrenomedullin (13-52)

Tissue	Parameter	Adrenomedullin (13-52)	CGRP	Reference
Hamster Cheek Pouch Arterioles	ED50 for Vasodilation	14 pmol	0.71 pmol	[1]
Rat Skin	ED50 for Increased Blood Flow	27 pmol	1.6 pmol	[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular Ca²⁺ Concentration using Calcium Imaging

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in response to ADM(13-52).

Materials:

- Cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
- Cell culture medium
- Adrenomedullin (13-52)
- Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope with an imaging system

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading buffer containing the fluorescent Ca²⁺ indicator. For Fura-2 AM, a typical concentration is 2-5 μ M. For Fluo-4 AM, 1-5 μ M is common.
 - To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO and then add it to the loading buffer, which may also contain a small percentage of Pluronic F-127 (e.g., 0.02%).

- Remove the culture medium from the cells and wash once with HBSS.
- Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Washing:
 - After incubation, wash the cells twice with HBSS to remove excess dye.
 - Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
- Imaging:
 - Mount the coverslip onto the microscope stage.
 - Acquire a baseline fluorescence recording for a few minutes.
 - For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration.
 - For Fluo-4, excite the cells at ~490 nm and measure the emission at ~520 nm.
 - Add Adrenomedullin (13-52) at the desired concentration to the cells.
 - Continue to record the fluorescence to observe any changes in intracellular Ca²⁺ concentration.
 - At the end of the experiment, you can add a Ca²⁺ ionophore like ionomycin to obtain a maximum fluorescence signal (F_{max}), followed by a Ca²⁺ chelator like EGTA to obtain a minimum fluorescence signal (F_{min}) for calibration purposes if using Fura-2.
- Data Analysis:
 - For Fura-2, calculate the 340/380 ratio over time.
 - For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).

- Plot the change in Ca^{2+} signal over time to visualize the response to ADM(13-52).

Protocol 2: Measurement of Ca^{2+} Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording Ca^{2+} currents in single cells to investigate the direct effects of ADM(13-52) on ion channel activity.

Materials:

- Isolated cells of interest
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for patch pipettes
- Extracellular (bath) solution
- Intracellular (pipette) solution
- Adrenomedullin (13-52)

Solutions:

- Extracellular Solution (example for L-type Ca^{2+} current recording):
 - 135 mM TEA-Cl
 - 10 mM BaCl_2 or CaCl_2
 - 10 mM HEPES
 - 10 mM Glucose
 - Adjust pH to 7.4 with TEA-OH
- Intracellular Solution (example):
 - 120 mM CsCl

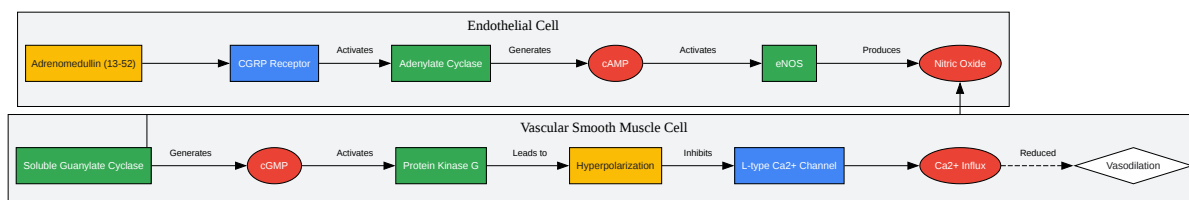
- 10 mM EGTA
- 10 mM HEPES
- 5 mM Mg-ATP
- 0.1 mM Na-GTP
- Adjust pH to 7.2 with CsOH

Procedure:

- Cell Preparation:
 - Isolate single cells and place them in a recording chamber on the microscope stage.
- Pipette Preparation:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Recording:
 - Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential where Ca²⁺ channels are closed (e.g., -80 mV).
 - Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Ca²⁺ currents.
 - Record the baseline Ca²⁺ currents.
- Drug Application:
 - Perfuse the recording chamber with the extracellular solution containing Adrenomedullin (13-52) at the desired concentration.

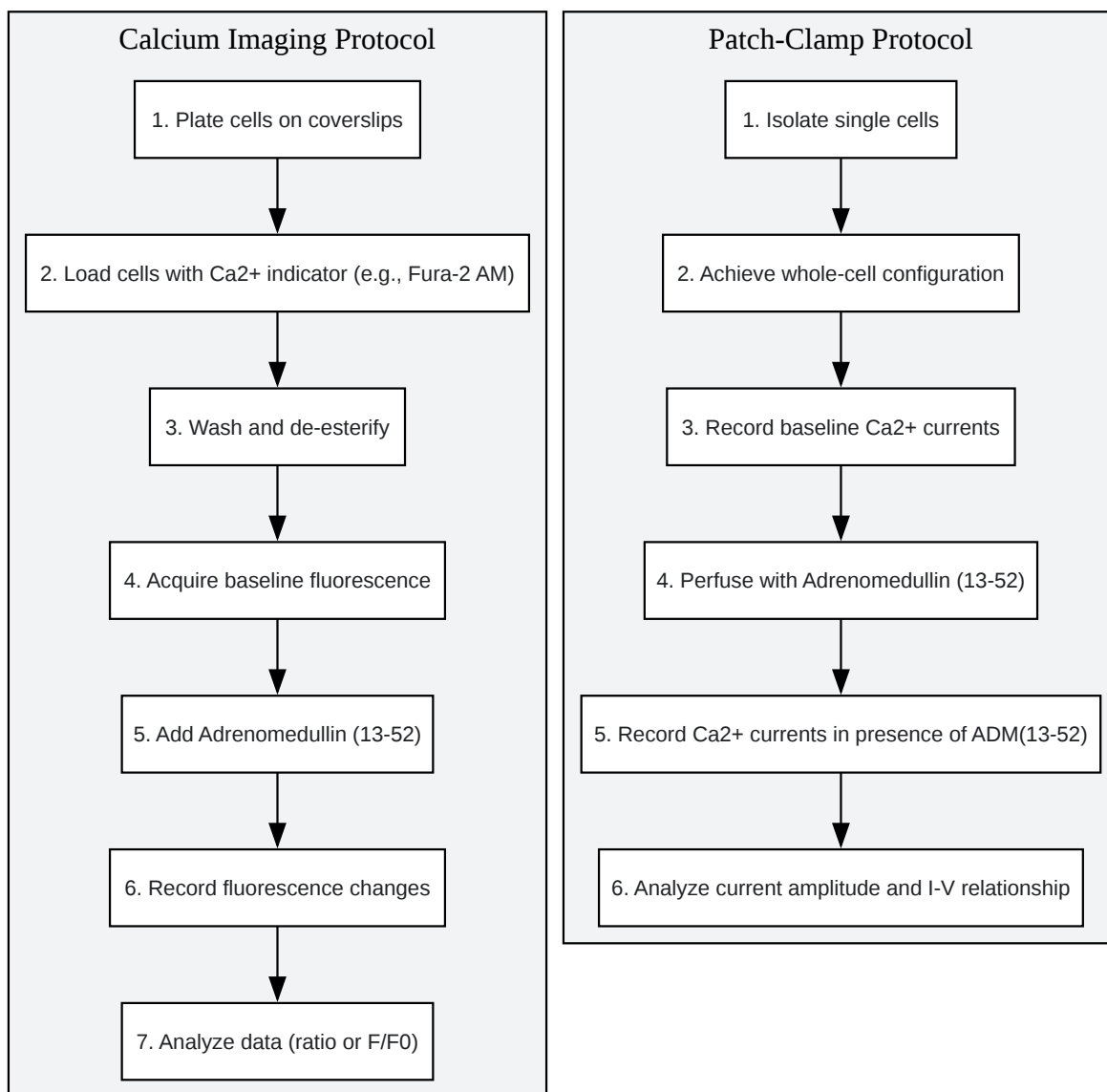
- After a few minutes of incubation, repeat the voltage-step protocol to record Ca^{2+} currents in the presence of the peptide.
- Data Analysis:
 - Measure the peak amplitude of the Ca^{2+} currents at each voltage step before and after the application of ADM(13-52).
 - Construct current-voltage (I-V) relationship plots to visualize the effect of ADM(13-52) on the voltage-dependence of channel activation.
 - Compare the peak current amplitudes to determine if ADM(13-52) enhances or inhibits the Ca^{2+} current.

Mandatory Visualizations



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Caption: Signaling pathway of Adrenomedullin (13-52) in vasodilation.



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Caption: Experimental workflows for investigating Ca²⁺ influx.

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